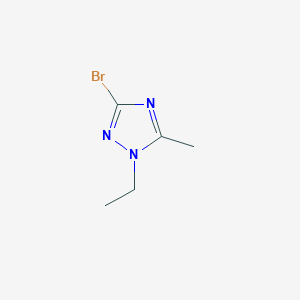

3-Bromo-1-etil-5-metil-1H-1,2,4-triazol

Descripción general

Descripción

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3 . It has a molecular weight of 190.04 . This compound is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Molecular Structure Analysis

The InChI code for 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is 1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 . The InChI key is ZPZHZSALQRZLJF-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a liquid at room temperature . The storage temperature is -20°C .Aplicaciones Científicas De Investigación

Síntesis de Medicamentos Antivirales

El motivo 1,2,4-triazol es una estructura común en muchos medicamentos antivirales, como la Ribavirina. Se utiliza para tratar una variedad de enfermedades virales y se ha incluido en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud . Dada la similitud estructural, 3-Bromo-1-etil-5-metil-1H-1,2,4-triazol podría utilizarse potencialmente en la síntesis de nuevos fármacos antivirales.

Tratamiento de Infecciones Fúngicas

Voriconazol es un ejemplo de un 1,2,4-triazol utilizado para tratar infecciones fúngicas graves . Los grupos bromo y etil en This compound pueden ofrecer interacciones únicas con las enzimas o proteínas fúngicas, lo que lleva a nuevos tratamientos.

Preparación de Análogos de Nucleósidos

Este compuesto puede servir como precursor para preparar análogos de nucleósidos como la Ribavirina. El proceso implica la esterificación de ácidos carboxílicos triazólicos relacionados .

Análisis de la Estructura Cristalına

La estructura cristalina de los derivados del triazol se analiza a menudo para comprender mejor sus propiedades físicas y químicas. Esta información es crucial para diseñar fármacos con las características deseadas .

Métodos de Catálisis y Síntesis

Los triazoles se sintetizan a través de diversos métodos que pueden ser catalizados por diferentes sistemas. Los sustituyentes únicos en This compound podrían influir en su reactividad y utilidad en química sintética .

Bloques de Construcción para la Síntesis Química

El compuesto puede actuar como un bloque de construcción para la síntesis a escala de gramos de varios triazoles sustituidos. Estos bloques de construcción son esenciales para crear una gama diversa de entidades químicas para futuras investigaciones y desarrollo .

Mecanismo De Acción

Target of Action

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes

Mode of Action

1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2559±230 °C , and its predicted density is 1.93±0.1 g/cm3 , which may influence its bioavailability.

Result of Action

The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent cellular processes .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Análisis Bioquímico

Biochemical Properties

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes and proteins, facilitating the transfer of acyl groups in synthetic reactions. This interaction is crucial for the synthesis of esters, where 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole acts as a catalyst . The nature of these interactions involves the formation of stable complexes that enhance the efficiency of biochemical reactions.

Cellular Effects

The effects of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity . These effects are critical in understanding how 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole can be utilized in therapeutic applications.

Molecular Mechanism

At the molecular level, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action. These complexes can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole.

Metabolic Pathways

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding how 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole affects cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole are critical for its effectiveness in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHZSALQRZLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)

![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)

![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)

![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)